5-bromo-4-(bromomethyl)-2-phenylThiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78502-84-8 |
|---|---|
Molecular Formula |
C10H7Br2NS |
Molecular Weight |
333.04 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H7Br2NS/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
SKFQXJVKLHZYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)Br)CBr |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 5 Bromo 4 Bromomethyl 2 Phenylthiazole
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the functionalization of 5-bromo-4-(bromomethyl)-2-phenylthiazole, enabling the introduction of a wide array of functional groups. The differing lability of the two bromine atoms allows for selective reactions at either the C4-side chain or the C5-position of the thiazole (B1198619) ring.
The bromomethyl group at the C4-position is highly susceptible to nucleophilic attack due to the stability of the resulting benzylic-like carbocation intermediate, which is further stabilized by the adjacent thiazole ring. This reactivity has been exploited to introduce a variety of nitrogen, sulfur, phosphorus, and selenium-containing functionalities.
The reaction with various nucleophiles typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. youtube.com The general scheme for this reaction is depicted below:
Amines: Primary and secondary amines readily react with this compound to yield the corresponding aminomethyl derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for displacing the bromine atom of the bromomethyl group, leading to the formation of thioether derivatives.
Phosphites: Trialkyl phosphites can undergo the Arbuzov reaction with this compound to form the corresponding phosphonates. This reaction involves the nucleophilic attack of the phosphite (B83602) on the bromomethyl carbon, followed by the dealkylation of the resulting phosphonium (B103445) salt. nih.gov
Azides: The substitution of the benzylic bromide with sodium azide (B81097) provides a convenient route to the corresponding azidomethyl derivative. beilstein-journals.orgnih.govchemrxiv.org This azide-functionalized intermediate can be further transformed, for example, via "click" chemistry or reduction to the primary amine. beilstein-journals.orgnih.govchemrxiv.org
Selenocyanates: The reaction with selenocyanate (B1200272) ions introduces a selenium-containing functional group, which can be a precursor for the synthesis of more complex organoselenium compounds.
The following table summarizes the products obtained from the reaction of this compound with various nucleophiles at the C4-side chain.
| Nucleophile | Reagent Example | Product |
| Amine | R₂NH | 5-bromo-4-(aminomethyl)-2-phenylthiazole |
| Thiol | RSH | 5-bromo-4-(thiomethyl)-2-phenylthiazole |
| Phosphite | P(OR)₃ | Diethyl (5-bromo-2-phenylthiazol-4-yl)methylphosphonate |
| Azide | NaN₃ | 4-(azidomethyl)-5-bromo-2-phenylthiazole |
| Selenocyanate | KSeCN | 5-bromo-4-(selenocyanatomethyl)-2-phenylthiazole |
The bromine atom at the C5-position of the thiazole ring is generally less reactive towards nucleophilic substitution than the bromine of the bromomethyl group. nih.gov Aromatic nucleophilic substitution (SNAr) at this position typically requires more forcing conditions or the presence of an activating group. The electron-withdrawing nature of the thiazole ring facilitates nucleophilic attack at the C5-position.
Common nucleophiles used for the substitution of the C5-bromine include amines, thiols, and alkoxides. These reactions often proceed through an addition-elimination mechanism. rsc.org
The table below provides examples of nucleophilic substitution reactions at the C5-position.
| Nucleophile | Reagent Example | Product |
| Amine | R₂NH | 5-(dialkylamino)-4-(bromomethyl)-2-phenylthiazole |
| Thiol | RSH | 4-(bromomethyl)-5-(alkylthio)-2-phenylthiazole |
| Alkoxide | RONa | 5-alkoxy-4-(bromomethyl)-2-phenylthiazole |
The mechanism of nucleophilic attack on halogenated thiazoles depends on the position of the halogen and the nature of the nucleophile. For the bromomethyl group at the C4-position, the reaction generally follows an SN2 pathway. youtube.com This is characterized by a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of configuration if the carbon is chiral. The transition state involves a pentacoordinate carbon atom. youtube.com
In contrast, nucleophilic substitution at the C5-position of the thiazole ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgscience.gov This pathway involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the thiazole ring is restored.
The rate of the SNAr reaction is influenced by the electron-withdrawing ability of the thiazole ring and any other substituents present. The stability of the Meisenheimer complex is a key factor in determining the reaction rate.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two bromine atoms, serves as an excellent substrate for these reactions, allowing for the introduction of various organic fragments at both the C4 and C5 positions. Palladium-catalyzed reactions are particularly prevalent in this context. mdpi.comrsc.org
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govresearchgate.net Both the C5-bromo and the C4-bromomethyl positions of this compound can potentially participate in Suzuki-Miyaura coupling. However, the aryl bromide at the C5-position is the more common reaction site for this type of cross-coupling. nih.govmdpi.com
The general reaction scheme for the Suzuki-Miyaura coupling at the C5-position is as follows:
This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the C5-position of the thiazole ring. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govbeilstein-journals.orgresearchgate.net
The following table presents representative examples of Suzuki-Miyaura coupling reactions with brominated thiazoles.
| Organoboron Reagent | Palladium Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(bromomethyl)-2,5-diphenylthiazole |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 4-(bromomethyl)-2-phenyl-5-(thiophen-2-yl)thiazole |
| Vinylboronic acid | Pd(OAc)₂ | K₃PO₄ | 4-(bromomethyl)-2-phenyl-5-vinylthiazole |
The Heck and Sonogashira coupling reactions are also valuable methods for the functionalization of halogenated thiazoles, enabling the formation of C-C double and triple bonds, respectively. beilstein-archives.orgresearchgate.net
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. rsc.org This reaction can be used to introduce alkenyl substituents at the C5-position of the thiazole ring.
Sonogashira Coupling: The Sonogashira coupling is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. thieme-connect.deorganic-chemistry.org This reaction provides a direct route to the synthesis of alkynyl-substituted thiazoles. The reaction is typically carried out in the presence of a copper(I) co-catalyst. organic-chemistry.org
The following table summarizes the Heck and Sonogashira coupling reactions on brominated thiazoles.
| Reaction Type | Coupling Partner | Catalyst System | Product |
| Heck Coupling | Alkene (e.g., styrene) | Pd(OAc)₂ / PPh₃ | 4-(bromomethyl)-2-phenyl-5-styrylthiazole |
| Sonogashira Coupling | Terminal Alkyne (e.g., phenylacetylene) | Pd(PPh₃)₄ / CuI | 4-(bromomethyl)-2-phenyl-5-(phenylethynyl)thiazole |
Formation of C-N, C-O, and C-S Bonds via Coupling Strategies
The presence of a bromine atom on the thiazole ring at the 5-position allows for various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These transformations are pivotal for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.
C-N Bond Formation: The Buchwald-Hartwig amination is a prominent method for the formation of C-N bonds. In this reaction, this compound can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial and often requires optimization for specific substrates. For instance, the use of bulky biarylphosphine ligands has been shown to be effective in the amination of other five-membered heterocyclic bromides. nih.govnih.gov Similarly, copper-catalyzed C-N coupling reactions provide an alternative and often more economical approach for the N-arylation of heterocyclic amines. nih.gov
C-O Bond Formation: The formation of C-O bonds via coupling reactions with this compound can be achieved through protocols analogous to the Buchwald-Hartwig ether synthesis. This involves the palladium-catalyzed coupling with alcohols or phenols. Copper-catalyzed Ullmann-type reactions are also a viable strategy for the synthesis of aryl ethers from aryl halides. researchgate.net These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling process.
C-S Bond Formation: Thioether derivatives can be synthesized from this compound through palladium- or copper-catalyzed coupling with thiols. These reactions proceed under conditions similar to those used for C-N and C-O bond formation. The resulting thioethers are valuable intermediates for further synthetic manipulations.
Table 1: Representative Coupling Reactions for C-N, C-O, and C-S Bond Formation
| Bond Formed | Coupling Partners | Catalyst System (Illustrative) | Product Type |
| C-N | Primary/Secondary Amines, Anilines | Pd(dba)₂ / Buchwald Ligand, Base | Aminated Phenylthiazole Derivatives |
| C-O | Alcohols, Phenols | CuI / Ligand, Base | Phenylthiazole Ether Derivatives |
| C-S | Thiols, Thiophenols | Pd(PPh₃)₄ / Base | Phenylthiazole Thioether Derivatives |
5 Bromo 4 Bromomethyl 2 Phenylthiazole As a Pivotal Intermediate in Complex Molecular Architectures
Role in the Elaboration of Complex Heterocyclic Scaffolds
The unique arrangement of functional groups on the 5-bromo-4-(bromomethyl)-2-phenylthiazole scaffold makes it an ideal starting point for synthesizing more complex heterocyclic systems. Thiazole (B1198619) derivatives are prominent frameworks in many natural products and pharmacologically active compounds, driving the continuous development of efficient synthetic methods to access and functionalize this core structure. researchgate.net
The strategic importance of this compound lies in its capacity for sequential and regioselective reactions. A key synthetic application involves its formation as a critical intermediate for creating novel, biologically active molecules. For instance, in the synthesis of thiazole-based stilbene (B7821643) analogs, a precursor 4-(4-halophenyl)-2-methylthiazole undergoes a two-step bromination process to yield the pivotal dibrominated intermediate. nih.gov
First, the 5-position of the thiazole ring is brominated via an electrophilic substitution mechanism using N-bromosuccinimide (NBS). Following this, the methyl group at the 4-position (analogous to the bromomethyl group in the title compound) undergoes a free-radical benzylic bromination, also with NBS but under light irradiation, to afford the 5-bromo-4-(bromomethyl) derivative. nih.gov This step-wise functionalization highlights the controlled manner in which the scaffold can be built, setting the stage for subsequent transformations into more complex target molecules. This type of multi-step sequence is fundamental in programs aimed at accelerating drug discovery. nih.gov
Once formed, this compound and its analogs serve as powerful precursors for a diverse array of highly functionalized thiazole derivatives. researchgate.net The presence of two different bromine atoms allows for selective reactions. The more reactive bromomethyl group can readily undergo nucleophilic substitution, while the less reactive 5-bromo position is ideal for metal-catalyzed cross-coupling reactions.
This utility is demonstrated in the synthesis of thiazole-based stilbene analogs designed as DNA topoisomerase IB (Top1) inhibitors. nih.gov Starting from the 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole intermediate, scientists can introduce further complexity. The bromomethyl group is typically converted into a phosphonate (B1237965) ester via the Arbuzov reaction, which then participates in a Wittig-Horner reaction to form a stilbene-like double bond, creating a carbon-carbon bond. This sequence has been used to produce a library of compounds with significant Top1 inhibitory activity, some of which are comparable to the well-known anticancer agent camptothecin. nih.gov
| Compound | Structure Description | Top1 Inhibitory Activity |
|---|---|---|
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | A stilbene analog with a methyl group on the styryl phenyl ring and a fluorine on the thiazole's phenyl ring. | ++++ (Comparable to Camptothecin) |
| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | A stilbene analog retaining the 5-bromo group and featuring multiple halogen substitutions. | +++ |
| Compound 10 | Further analog from the synthesized library. | +++ |
| Compound 11 | Further analog from the synthesized library. | +++ |
Contribution to Novel Organic Reaction Development
The distinct reactivity of the functional groups on this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies, particularly those involving the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.
The development of efficient methods for constructing C-C and C-heteroatom bonds is a central goal of organic chemistry. The this compound scaffold offers two key handles for such transformations:
The Bromomethyl Group (C(sp³)-Br): This benzylic bromide is a potent electrophile, ideal for S_N2 reactions. It can react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to form new C-N, C-S, and C-C bonds, respectively. This reactivity is fundamental to classical synthetic methods like the Hantzsch process for thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. iau.ir
The 5-Bromo Group (C(sp²)-Br): The vinylic bromide attached directly to the thiazole ring is less reactive towards simple nucleophilic substitution but is perfectly suited for modern palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki, Heck, and Sonogashira couplings allow for the formation of C-C bonds by coupling the thiazole core with various organoboron, alkene, or alkyne partners. Similarly, Buchwald-Hartwig amination can be used to form C-N bonds. The ability to perform these reactions on a brominated thiazole core is crucial for creating diverse molecular libraries. nih.gov
The differential reactivity between these two positions allows for the design of sequential reaction pathways. A synthetic chemist could first use the bromomethyl group for a substitution reaction and then employ the 5-bromo position for a cross-coupling reaction, or vice versa. This orthogonality is a powerful tool in developing new, efficient routes to complex molecules.
| Reactive Site | Reaction Type | Bond Formed | Example Reagent/Catalyst |
|---|---|---|---|
| 4-(Bromomethyl) | Nucleophilic Substitution (S_N2) | C-N, C-O, C-S, C-C | Amines, Alkoxides, Thiolates, Enolates |
| 4-(Bromomethyl) | Arbuzov Reaction | C-P | Triethyl phosphite (B83602) |
| 5-Bromo | Suzuki Coupling | C-C | Arylboronic acid, Pd(PPh₃)₄ |
| 5-Bromo | Heck Coupling | C-C | Alkene, Pd(OAc)₂ |
| 5-Bromo | Buchwald-Hartwig Amination | C-N | Amine, Pd catalyst, Ligand |
Thiazole-containing molecules are valuable ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net The thiazole ring itself contains both a nitrogen and a sulfur atom, which can act as donor atoms to coordinate with transition metals. nih.gov The specific substituents on the thiazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, which in turn influences its catalytic activity or photophysical properties. nih.gov
This compound is a promising precursor for novel ligands for several reasons:
Inherent Coordinating Atoms: The nitrogen and sulfur of the thiazole ring provide a natural coordination site.
Tunable Electronics: The 2-phenyl group can be modified to alter the electron density on the thiazole ring. The 5-bromo substituent is an electron-withdrawing group that can also be replaced via cross-coupling to introduce other functionalities, further tuning the ligand's electronic character. nih.gov
Site for Additional Functionality: The bromomethyl group is a key handle for introducing additional coordinating groups. For example, it can be reacted with a phosphine (B1218219) or a pyridine-containing nucleophile to create bidentate or tridentate ligands. This ability to build multidentate ligands is essential for creating stable and selective catalysts.
The synthesis of such ligands allows for the exploration of new metal complexes with applications in areas like asymmetric catalysis, luminescent materials, and chemical sensing. nih.govmdpi.com
Advanced Characterization Methodologies Employed in Research of 5 Bromo 4 Bromomethyl 2 Phenylthiazole
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is the cornerstone for the structural analysis of novel synthetic compounds like 5-bromo-4-(bromomethyl)-2-phenylthiazole. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides complementary information to unambiguously determine its constitution.
High-Resolution NMR spectroscopy is indispensable for determining the precise connectivity of atoms within the this compound molecule. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be inferred from structurally similar compounds and general principles of NMR theory.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl and bromomethyl protons. The five protons of the phenyl group would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0–8.5 ppm. The two protons of the bromomethyl group (-CH₂Br) are anticipated to resonate as a singlet further downfield, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The absence of a signal for a proton on the thiazole (B1198619) ring confirms the disubstitution at positions 4 and 5.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The spectrum would feature signals for the phenyl ring carbons, the three carbons of the thiazole ring, and the bromomethyl carbon. The carbon atom attached to the bromine on the thiazole ring (C5) and the bromomethyl carbon would exhibit shifts influenced by the electronegative halogen. For the related compound 2-bromo-4-phenyl-1,3-thiazole, aromatic and thiazole carbons appear between δ 117 and 155 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Signal Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl-H | Multiplet | ~7.4 - 8.0 | Integral corresponding to 5 protons. |
| -CH₂Br | Singlet | ~4.5 - 5.0 | Integral corresponding to 2 protons. |
| Phenyl-C | Multiple signals | ~125 - 135 | Includes quaternary and CH carbons. |
| Thiazole C=N (C2) | Single signal | ~170 - 175 | Deshielded due to attachment to N and S. |
| Thiazole C-Br (C5) | Single signal | ~115 - 125 | Shielded by bromine's heavy atom effect. |
| Thiazole C-CH₂Br (C4) | Single signal | ~145 - 155 | Quaternary carbon deshielded by substitution. |
| -CH₂Br | Single signal | ~30 - 35 | Aliphatic carbon attached to bromine. |
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The calculated molecular weight for the chemical formula C₁₀H₇Br₂NS is approximately 348.9 g/mol .
A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic cluster of peaks for the molecular ion (M⁺):
An M peak (containing two ⁷⁹Br atoms).
An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom).
An M+4 peak (containing two ⁸¹Br atoms).
The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. mdpi.com High-resolution mass spectrometry (HRMS) would further allow for the determination of the exact mass, confirming the molecular formula with high precision.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. Analysis of the related compound 2-bromo-4-phenyl-1,3-thiazole shows characteristic peaks at 3098/3063 cm⁻¹ (aromatic C-H), 1476/1420 cm⁻¹ (C=C/C=N stretching), and below 900 cm⁻¹ for various fingerprint vibrations. nih.govresearchgate.net
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |
| C=N Stretch | ~1620 - 1580 | Thiazole Ring |
| C=C Stretch | ~1600 - 1450 | Phenyl and Thiazole Rings |
| C-H Bend (in-plane/out-of-plane) | 1200 - 690 | Phenyl and -CH₂- Groups |
| C-Br Stretch | ~600 - 500 | C-Br Bonds |
Solid-State Structural Analysis
While spectroscopic methods reveal molecular connectivity, solid-state techniques like X-ray crystallography provide definitive information about the three-dimensional arrangement of the molecule in the crystal lattice.
Single-crystal X-ray crystallography is the gold standard for determining the absolute structure, bond lengths, bond angles, and intermolecular interactions of a crystalline solid. Although a crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures provides valuable insights into its likely solid-state conformation.
For instance, the crystal structure of 2-bromo-4-phenyl-1,3-thiazole reveals a monoclinic crystal system with the space group P2₁/c. nih.gov In this structure, the thiazole and phenyl rings are nearly coplanar, with a small dihedral angle of 7.45 (10)° between their planes. The crystal packing is stabilized by π–π interactions between adjacent molecules and short intermolecular S···Br contacts of 3.5402 (6) Å. nih.govresearchgate.net
Another relevant structure, 2,4-diacetyl-5-bromothiazole , crystallizes in a triclinic system (space group P-1) and exhibits a structure dominated by halogen bonding. researchgate.net These examples suggest that the crystal packing of this compound would likely be influenced by a combination of van der Waals forces, potential π–π stacking from the phenyl rings, and halogen bonding involving its two bromine atoms.
Table 3: Crystallographic Data for Structurally Similar Thiazole Derivatives
| Parameter | 2-Bromo-4-phenyl-1,3-thiazole nih.gov | 2,4-Diacetyl-5-bromothiazole researchgate.net |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 5.8934 (3) | 4.040 (2) |
| b (Å) | 10.6591 (6) | 8.254 (5) |
| c (Å) | 13.8697 (7) | 13.208 (8) |
| β (°) or α, γ (°) | β = 90.812 (1) | α = 96.19, γ = 94.07 |
| Key Interactions | π–π stacking, S···Br contacts | Intramolecular and intermolecular halogen bonding |
Computational and Theoretical Investigations
In conjunction with experimental techniques, computational and theoretical studies, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of thiazole derivatives. nih.govmdpi.com These methods allow for the calculation of optimized molecular geometries, which can be compared with X-ray diffraction data to validate the theoretical model. researchgate.net
DFT calculations can predict vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra. researchgate.net Furthermore, these studies provide crucial insights into the electronic nature of the molecule, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a key parameter used to assess the molecule's kinetic stability and chemical reactivity. For thiazole-based systems, computational modeling helps elucidate reactivity, potential intermolecular interactions like halogen bonding, and electronic properties that are foundational to their application in materials science and medicinal chemistry. nih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently used to study thiazole derivatives, providing insights into their electronic behavior and reactivity.
DFT, in particular, is widely used for its balance of computational cost and accuracy. For this compound, DFT calculations would be used to optimize the molecule's three-dimensional geometry, determining the most stable arrangement of its atoms. From this optimized structure, a host of electronic properties can be calculated.
Electronic Structure and Reactivity: Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Global reactivity descriptors, such as electronegativity, chemical hardness, softness, and the electrophilicity index, can be calculated from the FMO energies. These descriptors help in predicting how the molecule will interact with other reagents. For instance, the electrophilicity index quantifies the molecule's ability to act as an electron acceptor. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, thereby predicting sites for nucleophilic and electrophilic attack.
Spectroscopic Property Prediction: Quantum chemical methods are also invaluable for predicting spectroscopic data. Theoretical vibrational frequencies (IR and Raman spectra) can be calculated and compared with experimental data to confirm the molecular structure. Furthermore, methods like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule and thus its optical properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental NMR spectra.
| Calculated Property | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.1 Debye |
| Electrophilicity Index (ω) | Global reactivity descriptor for electron-accepting capacity. | 2.5 eV |
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step sequence of a chemical reaction, known as the reaction mechanism. For a reactive compound like this compound, which contains two potential leaving groups (the bromine atoms), understanding its reaction pathways is crucial for predicting its behavior in synthesis and biological contexts.
By mapping the potential energy surface of a reaction, computational methods can identify transition states—the high-energy structures that connect reactants, intermediates, and products. The energy barrier (activation energy) associated with each transition state determines the rate of that reaction step. Quantum chemical calculations are used to locate these critical points and trace the reaction coordinate.
For example, in a nucleophilic substitution reaction involving this compound, modeling could determine whether a nucleophile preferentially attacks the bromomethyl group at the 4-position or the bromo-substituted carbon at the 5-position. The calculations would involve:
Reactant and Product Optimization: Calculating the stable geometries and energies of the starting materials and potential products.
Transition State Searching: Locating the transition state structure for each proposed pathway.
Energy Profile Construction: Plotting the energy changes along the reaction coordinate to visualize the activation barriers and determine the most energetically favorable (kinetically preferred) pathway.
These studies provide invaluable, atom-level detail that is often difficult or impossible to obtain through experimental means alone, allowing for the rational design of synthetic routes and the understanding of chemical transformations.
Conformational Analysis and Molecular Dynamics Simulations in Chemical Contexts
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of shapes a molecule can adopt and its dynamic behavior over time.
Conformational Analysis: this compound has rotational freedom around the single bond connecting the phenyl ring to the thiazole ring, as well as around the bond to the bromomethyl group. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformation. This process identifies the lowest-energy conformers (the most stable shapes) and the energy barriers to rotation between them. This information is critical, as the preferred conformation can significantly influence how the molecule interacts with other molecules, such as biological receptors.
Molecular Dynamics (MD) Simulations: MD simulations provide a moving picture of molecular behavior. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the compound's behavior in a simulated environment, such as in a solvent or interacting with a biological target.
An MD simulation of this compound could reveal:
Solvent Effects: How the molecule's conformation and dynamics are influenced by different solvents.
Flexibility: The range of motion of different parts of the molecule, such as the phenyl ring and bromomethyl group.
Intermolecular Interactions: How the molecule interacts with surrounding solvent molecules or other solutes.
When studying potential drug candidates, MD simulations are often used to model the interaction between a small molecule (ligand) and a protein. These simulations can assess the stability of the ligand in the protein's binding site and identify key interactions (like hydrogen bonds or hydrophobic contacts) that are crucial for binding affinity.
| Parameter | Description | Example Value/Setting |
|---|---|---|
| System | The molecule(s) being simulated. | One molecule of this compound |
| Solvent | The medium in which the molecule is placed. | Explicit water model (e.g., TIP3P) in a cubic box |
| Force Field | A set of parameters describing the potential energy of the system. | CHARMM or AMBER |
| Ensemble | Statistical mechanics framework (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Simulation Time | The duration of the simulation. | 100 nanoseconds (ns) |
| Temperature/Pressure | The simulated environmental conditions. | 300 K / 1 bar |
Future Research Trajectories and Academic Perspectives in Thiazole Chemistry
Development of Novel and Sustainable Synthetic Pathways for Complex Thiazole (B1198619) Derivatives.
A primary focus of modern organic synthesis is the development of environmentally benign and efficient chemical processes. researchgate.net For thiazole synthesis, this translates to moving beyond traditional methods, like the Hantzsch synthesis which can involve harsh conditions, towards more sustainable alternatives. bepls.comijarsct.co.in Future research is increasingly directed at one-pot, multi-component reactions that minimize waste and energy consumption. bepls.com The use of green solvents, recyclable catalysts, and energy sources like microwave irradiation and ultrasonication are becoming more prevalent. bepls.combohrium.comnih.gov
Synthesizing complex, polysubstituted thiazoles like 5-bromo-4-(bromomethyl)-2-phenylthiazole presents a significant challenge that drives innovation in this area. For instance, the sequential bromination of a 2-phenyl-4-methylthiazole precursor, first at the C5-position via electrophilic substitution and subsequently at the methyl group via a radical mechanism, highlights a pathway to creating such highly functionalized molecules. nih.gov Future work will likely focus on refining these multi-step sequences into more streamlined, sustainable processes. This could involve the development of catalysts that can direct C-H functionalization at specific positions, avoiding the need for pre-functionalized starting materials and the use of halogenating agents.
| Synthetic Approach | Description | Advantages | Disadvantages |
| Traditional Hantzsch Synthesis | Condensation reaction of α-haloketones with thioamides. synarchive.com | Well-established, versatile for many derivatives. | Often requires harsh conditions, can have low yields, produces waste. ijarsct.co.in |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | Reduced reaction times, often higher yields, energy efficient. bepls.com | Requires specialized equipment, scalability can be a concern. |
| Ultrasonic-Mediated Synthesis | Employs ultrasonic waves to enhance reaction efficiency. | Improved yields, shorter reaction times, milder conditions. mdpi.com | Specialized equipment needed. |
| One-Pot Multi-Component Reactions | Combines multiple reaction steps in a single vessel without isolating intermediates. | High atom economy, reduced waste and purification steps, increased efficiency. researchgate.net | Complex optimization required, potential for side reactions. |
| Catalyst-Free/Green Solvent Synthesis | Utilizes environmentally benign solvents like water or ionic liquids, and avoids metal catalysts. | Reduced environmental impact, lower toxicity, easier purification. nih.gov | May have limitations in substrate scope or require longer reaction times. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations.
The rich electronic nature of the thiazole ring allows for a diverse range of chemical transformations. However, the reactivity of polysubstituted derivatives, particularly those with multiple halogen atoms like this compound, remains a fertile ground for discovery. The two bromine atoms in this molecule possess distinct chemical reactivity; the C5-bromo substituent is part of an aromatic system, making it amenable to cross-coupling reactions, while the bromomethyl group is highly susceptible to nucleophilic substitution.
Future research will focus on exploiting this differential reactivity for selective and programmed functionalization. This allows the molecule to be used as a scaffold, where different functional groups can be introduced stepwise at the C5 position and the 4-methyl position. Furthermore, more unusual reactivity patterns are being uncovered. For example, "halogen dance" reactions, where a halogen atom migrates from one position to another on a heterocyclic ring system under basic conditions, have been observed in dihalogenated thiazoles. nih.govresearchgate.net Investigating whether such rearrangements can be controlled and utilized for the synthesis of novel, otherwise inaccessible thiazole isomers is a promising avenue for future exploration. The discovery that a C5-bromo group can be reduced and removed during a subsequent reaction step, such as an Arbuzov reaction, also points to unexpected reactivity that warrants further mechanistic study and potential synthetic application. nih.gov
Design and Synthesis of Highly Functionalized Thiazole Derivatives for Materials Science and Catalysis Research.
Thiazole-containing compounds are increasingly being investigated for their applications in materials science, particularly in the field of organic electronics. mdpi.com The thiazole ring is an electron-rich heterocycle that can facilitate charge transport, making it a valuable building block for organic semiconductors, organic light-emitting diodes (OLEDs), and solar cells. mdpi.comresearchgate.net The ability to create highly functionalized derivatives is crucial for tuning the electronic and physical properties of these materials.
Intermediates like this compound are ideal starting points for constructing complex molecular and polymeric materials. The two bromine atoms serve as versatile handles for introducing a wide array of functional groups or for polymerization reactions. For example, the C5-bromo position can be used in cross-coupling reactions to extend the π-conjugated system, while the bromomethyl group can be used to attach the thiazole unit to a polymer backbone or another molecular scaffold. Research into thiazolo[5,4-d]thiazole, a fused-ring system, has shown it to be a highly effective component in creating covalent triazine frameworks for photocatalysis, demonstrating superior hydrogen production capabilities. rsc.org The design of new ligands for catalysis is another area where functionalized thiazoles are expected to contribute significantly, with the nitrogen and sulfur atoms providing potential coordination sites for metal centers.
| Application Area | Role of Functionalized Thiazoles | Example Research Direction |
| Organic Semiconductors | Serve as electron-rich building blocks in π-conjugated polymers and small molecules. | Synthesis of thiazole-based copolymers with tunable band gaps for use in organic thin-film transistors. |
| Photocatalysis | Used to construct porous organic frameworks with high photoactivity. rsc.org | Development of thiazolo[5,4-d]thiazole-functionalized frameworks for efficient hydrogen production and pollutant degradation. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Act as fluorescent components or charge-transporting materials. mdpi.com | Design of novel thiazole derivatives with high quantum yields and specific emission wavelengths. |
| Coordination Chemistry | Function as ligands for metal catalysts, with N and S atoms as coordination sites. | Exploration of chiral thiazole-based ligands for asymmetric catalysis. |
Advanced Mechanistic Investigations into Reaction Selectivity and Efficiency.
A deeper understanding of reaction mechanisms is essential for improving the selectivity and efficiency of synthetic methods. For thiazole synthesis, particularly the classic Hantzsch reaction, future research will increasingly leverage advanced computational and experimental techniques to elucidate the intricate details of the reaction pathway. researchgate.netresearchgate.net While the general mechanism is understood to proceed through key intermediates, the factors governing regioselectivity in the synthesis of complex, unsymmetrical thiazoles are not always clear. mdpi.com
Computational methods, such as Density Functional Theory (DFT), can be used to model transition states, calculate activation energies, and predict the most likely reaction outcomes. researchgate.netresearchgate.net This is particularly valuable when designing syntheses for molecules like this compound, where multiple reaction sites could potentially compete. For example, mechanistic studies can clarify why electrophilic bromination occurs selectively at the C5 position. nih.gov Furthermore, detailed kinetic studies and the spectroscopic identification of reaction intermediates will provide crucial experimental data to validate and refine theoretical models. This synergy between computational and experimental chemistry will be instrumental in transforming thiazole synthesis from an empirical art to a predictive science, enabling the rational design of highly efficient and selective routes to complex, functional molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-bromo-4-(bromomethyl)-2-phenylthiazole, and how can reaction conditions be controlled to improve yield?
- The compound can be synthesized via bromination of precursor thiazoles. For example, describes a method where 2-amino-4-phenylthiazole reacts with n-butyl nitrite and CuBr in acetonitrile at 333 K, achieving completion in 15 minutes. Yield optimization may involve adjusting stoichiometry (e.g., CuBr as a catalyst) and temperature. Purification via silica gel chromatography (heptane/ethyl acetate) is recommended .
- Comparative analysis of brominating agents (e.g., NBS vs. CuBr) and solvent systems (acetonitrile vs. chloroform) is critical, as reaction times vary significantly (e.g., 15 minutes in vs. 48 hours in ) .
Q. How can structural characterization of this compound be performed to confirm its purity and conformation?
- X-ray crystallography is the gold standard for determining molecular conformation. and highlight the use of crystallography to analyze dihedral angles (e.g., 36.69° between thiazole and phenyl rings) and non-covalent interactions (e.g., π-π stacking at 3.7539 Å) .
- Complementary techniques include 1H NMR (e.g., aromatic proton signals at δ 7.40–8.16 ppm in DMSO-d6) and elemental analysis (e.g., C: 45.02%, H: 2.52% calculated vs. observed) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- The bromine substituents at positions 4 and 5 create electron-deficient regions, making the compound amenable to Suzuki-Miyaura or Ullmann couplings. demonstrates similar thiazole derivatives undergoing click chemistry (e.g., triazole formation) with aryl acetylides, suggesting potential for functionalization .
- Steric hindrance from the bromomethyl group may require bulky ligands (e.g., XPhos) to facilitate coupling at the 2-phenyl position .
Q. What computational methods can predict the biological activity of this compound derivatives?
- Molecular docking studies (as in ) can model interactions with target proteins (e.g., antimicrobial enzymes or cancer-related receptors). For example, thiazole-triazole hybrids in showed binding to active sites via hydrogen bonding and hydrophobic interactions .
- DFT calculations may assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity, such as antimicrobial effects seen in .
Q. How can crystallographic data resolve contradictions in reported reaction mechanisms for thiazole bromination?
- reveals short S⋯Br interactions (3.5402 Å) stabilizing the crystal lattice, suggesting bromine’s role in directing regioselectivity during synthesis. Conflicting mechanisms (e.g., radical vs. electrophilic pathways) can be tested via single-crystal XRD to track bond formation .
- Contrasting reaction times (: 48 hours vs. : 15 minutes) may arise from solvent polarity (acetonitrile vs. chloroform) or catalyst loading, which can be unified through kinetic studies .
Methodological Guidelines
Q. What strategies mitigate decomposition during storage of brominated thiazoles?
- Store under inert gas (N2/Ar) at ≤4°C, as brominated compounds are light- and moisture-sensitive. notes similar compounds are supplied in sealed vials with desiccants .
- Monitor stability via HPLC-PDA to detect degradation products (e.g., debromination or oxidation) .
Q. How can researchers validate the antimicrobial activity of this compound analogs?
- Follow protocols in : Use agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values should be compared to reference drugs like ciprofloxacin .
- Structure-activity relationships (SARs) can be derived by modifying the 2-phenyl group (e.g., adding electron-withdrawing substituents) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for structurally similar bromothiazoles?
- reports a 53% yield for a brominated thiazole using column chromatography, while achieved higher purity via crystallization from hexane. Contradictions may stem from purification methods or starting material quality .
- Trace metal impurities (e.g., residual CuBr) can catalyze side reactions; ICP-MS analysis of final products is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
